3,3'-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile
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Overview
Description
3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile is an organic compound characterized by the presence of hydroxyl, nitro, and nitrile functional groups
Preparation Methods
The synthesis of 3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile can be compared with other similar compounds, such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: This compound has similar hydroxyl groups but lacks the nitro and nitrile functionalities.
4,6-Dihydroxy-5-nitropyrimidine: This compound shares the nitro and hydroxyl groups but has a different core structure.
1-Nitro-5,6-dihydroxy-dihydronaphthalene: This compound has a similar nitro and hydroxyl substitution pattern but differs in its aromatic system.
These comparisons highlight the unique combination of functional groups in 3,3’-(4,6-Dihydroxy-5-nitro-1,3-phenylene)dipropanenitrile, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
88421-71-0 |
---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-[5-(2-cyanoethyl)-2,4-dihydroxy-3-nitrophenyl]propanenitrile |
InChI |
InChI=1S/C12H11N3O4/c13-5-1-3-8-7-9(4-2-6-14)12(17)10(11(8)16)15(18)19/h7,16-17H,1-4H2 |
InChI Key |
XPIAHIJCVSTSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1CCC#N)O)[N+](=O)[O-])O)CCC#N |
Origin of Product |
United States |
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